![molecular formula C13H8ClNO2 B8809009 8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B8809009.png)
8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one
概要
説明
8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one is a chemical compound with a complex structure that includes a chlorine atom, a dibenzofuran moiety, and an oxazepine ring
準備方法
The synthesis of 8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of dibenzofuran followed by the formation of the oxazepine ring through cyclization reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product .
化学反応の分析
8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
作用機序
The mechanism of action of 8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
類似化合物との比較
8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one can be compared with other similar compounds, such as:
2-Chlorodibenz(b,f)oxepine: This compound has a similar structure but lacks the oxazepine ring, which may result in different chemical properties and biological activities.
2-Chlorodibenz(b,f)thiepine:
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties that are not observed in the similar compounds mentioned above.
特性
分子式 |
C13H8ClNO2 |
|---|---|
分子量 |
245.66 g/mol |
IUPAC名 |
3-chloro-5H-benzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C13H8ClNO2/c14-8-5-6-12-10(7-8)15-13(16)9-3-1-2-4-11(9)17-12/h1-7H,(H,15,16) |
InChIキー |
CQTGCCLTIDNYHT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(O2)C=CC(=C3)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details

















Synthesis routes and methods III
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
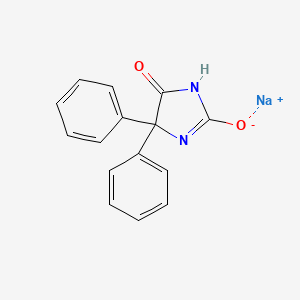

![2,4-DICHLORO-5,6,7,8-TETRAHYDRO-[1]BENZOTHIENO[2,3-D]PYRIMIDINE](/img/structure/B8808941.png)
![5-(Aminomethyl)-3-[3-fluoro-4-(morpholin-4-YL)phenyl]-1,3-oxazolidin-2-one](/img/structure/B8808945.png)
![Acetamide, n-[5-[(butylamino)sulfonyl]-2-methoxyphenyl]-](/img/structure/B8808951.png)
![Octahydropyrrolo[3,2-b]pyrrole](/img/structure/B8808959.png)
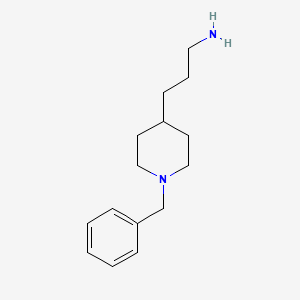
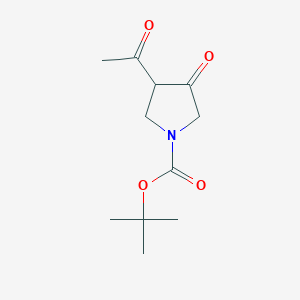
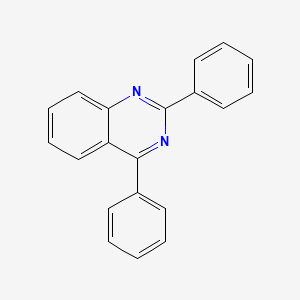
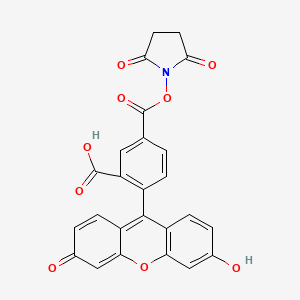
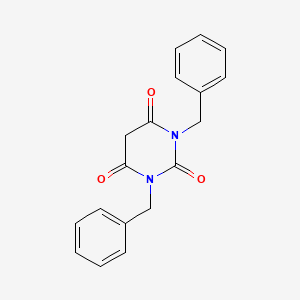

![2-[(3-Methoxyphenylamino)-methylene]malonic acid diethyl ester](/img/structure/B8809040.png)

